A Technical Guide to the History, Discovery, and Synthesis of Calcium Saccharin
A Technical Guide to the History, Discovery, and Synthesis of Calcium Saccharin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the history, discovery, and chemical synthesis of calcium saccharin (B28170). It details the seminal discovery by Constantin Fahlberg and Ira Remsen and traces the evolution of its synthesis. This document provides detailed experimental protocols for both the foundational Remsen-Fahlberg synthesis of saccharin and the subsequent preparation of its calcium salt. Quantitative physicochemical properties are systematically presented in tabular format to facilitate comparative analysis. Additionally, logical relationships and experimental workflows are visualized using Graphviz diagrams to enhance comprehension for researchers, scientists, and professionals in drug development.
Introduction
Saccharin, the first commercially successful artificial sweetener, has a rich and storied history.[1][2] Discovered serendipitously in the late 19th century, its intense sweetness, approximately 200-700 times that of sucrose, coupled with its non-caloric nature, has made it a significant compound in the food and pharmaceutical industries.[3] While the sodium salt of saccharin is more common, calcium saccharin offers a valuable alternative for individuals on sodium-restricted diets. This guide delves into the historical context of its discovery and provides a detailed technical framework for its synthesis and characterization.
History and Discovery
The discovery of saccharin, a benzoic sulfimide, occurred in 1879 in the laboratory of Professor Ira Remsen at Johns Hopkins University.[1][2] Constantin Fahlberg, a Russian chemist working in Remsen's lab on coal tar derivatives, was the individual who made the initial observation.[1][4]
The discovery was entirely accidental. One evening, Fahlberg noticed an intensely sweet taste on his hand, which he traced back to a compound he had been working with: benzoic sulfimide.[1] He had been investigating the oxidation of o-toluenesulfonamide (B73098).[3] Fahlberg and Remsen jointly published their findings in 1879 and 1880.[4]
Following this discovery, Fahlberg recognized the commercial potential of the substance he named "saccharin."[5] He proceeded to patent and mass-produce it, which led to a bitter dispute with Remsen, who felt he was not given proper credit for the discovery made in his laboratory.[1]
Saccharin's use became widespread during sugar shortages in World War I and later gained popularity among dieters in the 1960s.[1][2] It is available in several salt forms, including sodium and calcium saccharin, which are highly soluble in water.[3]
Chemical Synthesis
Remsen-Fahlberg Synthesis of Saccharin
The original synthesis of saccharin developed by Remsen and Fahlberg begins with toluene. An alternative starting material is o-chlorotoluene. The process involves the sulfonation of toluene, followed by conversion to o-toluenesulfonamide, and subsequent oxidation to form saccharin.
Experimental Protocol: Remsen-Fahlberg Synthesis of Saccharin
Materials:
-
o-Toluenesulfonamide
-
Potassium permanganate (B83412) (KMnO₄)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Water
-
Reaction vessel with reflux condenser and stirrer
-
Heating mantle
-
Filtration apparatus
-
pH indicator
Procedure:
-
Oxidation: In a reaction vessel, prepare a solution of o-toluenesulfonamide in water. Add a solution of sodium hydroxide to make the mixture basic.
-
Slowly add a solution of potassium permanganate to the reaction mixture while stirring continuously. The reaction is exothermic and should be controlled.
-
After the addition of potassium permanganate is complete, reflux the mixture until the purple color of the permanganate has disappeared, indicating the completion of the oxidation.
-
Work-up: Cool the reaction mixture and filter to remove the manganese dioxide precipitate.
-
Precipitation: Acidify the filtrate with hydrochloric acid. Saccharin, being weakly acidic, will precipitate out of the acidic solution.
-
Purification: Collect the precipitated saccharin by filtration and wash with cold water to remove impurities. The crude saccharin can be further purified by recrystallization from hot water.
-
Drying: Dry the purified saccharin crystals.
Synthesis of Calcium Saccharin
Calcium saccharin is prepared by reacting the acidic form of saccharin with a calcium source, such as calcium hydroxide or calcium carbonate. This acid-base reaction results in the formation of the calcium salt of saccharin, which is highly soluble in water.
Experimental Protocol: Synthesis of Calcium Saccharin
Materials:
-
Saccharin (acid form)
-
Calcium carbonate (CaCO₃) or Calcium hydroxide (Ca(OH)₂)
-
Deionized water
-
Reaction vessel with stirrer
-
Heating plate
-
Filtration apparatus
-
Evaporator
Procedure:
-
Dissolution: Suspend saccharin in deionized water in a reaction vessel.
-
Reaction: Slowly add a stoichiometric amount of calcium carbonate (or calcium hydroxide) to the saccharin suspension while stirring. The reaction will produce carbon dioxide gas if calcium carbonate is used, so addition should be gradual to control effervescence.
-
Continue stirring the mixture. Gentle heating can be applied to facilitate the reaction. The reaction is complete when all the saccharin has dissolved, and the pH of the solution is between 4.50 and 5.75.
-
Filtration: Filter the resulting solution to remove any unreacted calcium carbonate or other insoluble impurities.
-
Isolation: Evaporate the filtrate to dryness under reduced pressure to obtain crystalline calcium saccharin.
-
Drying: Dry the obtained crystals in a vacuum oven.
Quantitative Data
The following table summarizes the key physicochemical properties of calcium saccharin.
| Property | Value | Reference |
| Chemical Name | Calcium bis(1,1-dioxo-1,2-benzothiazol-3-olate) | [6] |
| Molecular Formula | C₁₄H₈CaN₂O₆S₂ | [6] |
| Molecular Weight | 404.44 g/mol (anhydrous) | [7] |
| CAS Number | 6485-34-3 (anhydrous) | [6] |
| Appearance | White crystals or a white crystalline powder | [8] |
| Odor | Odorless or with a faint aromatic odor | [9] |
| Solubility in Water | 1 g in 1.5 mL | [8] |
| Melting Point (of derived saccharin) | 226 - 230 °C | [9] |
| Purity | Not less than 99% after drying | [9] |
| Water Content | Not more than 15.0% | [8] |
Visualizations
References
- 1. Saccarhin as an Artificial Sweetener [edinformatics.com]
- 2. acs.org [acs.org]
- 3. The Saccharin Saga – Part 1 - ChemistryViews [chemistryviews.org]
- 4. i3l.ac.id [i3l.ac.id]
- 5. prezi.com [prezi.com]
- 6. Calcium saccharin | C14H8CaN2O6S2 | CID 62610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. usp.org [usp.org]
- 8. Saccharin Calcium USP NF FCC Food Grade Manufacturers [saccharinsodium.com]
- 9. fao.org [fao.org]
